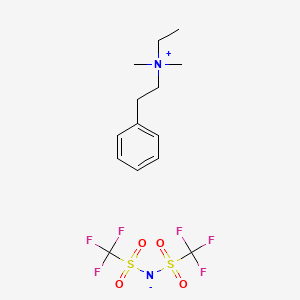

Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of ethyl(dimethyl)(2-phenylethyl)ammonium bis(trifluoromethanesulfonyl)imide follows established International Union of Pure and Applied Chemistry conventions for ionic compounds containing quaternary ammonium cations and complex sulfonimide anions. According to official Chemical Abstracts Service registration, the compound bears the identifier 1804970-28-2 and carries the systematic name N-ethyl-N,N-dimethyl-2-phenylethan-1-aminium bis((trifluoromethyl)sulfonyl)amide. This nomenclature explicitly describes the substitution pattern around the central nitrogen atom of the cation, indicating the presence of one ethyl group, two methyl groups, and one 2-phenylethyl substituent.

The alternative International Union of Pure and Applied Chemistry designation presents the compound as bis(trifluoromethylsulfonyl)azanide;ethyl-dimethyl-(2-phenylethyl)azanium, which emphasizes the ionic nature of the material by separately identifying the anionic and cationic components. This nomenclature system proves particularly useful when discussing the individual properties and behaviors of each ionic constituent. The phenylethyl moiety within the cation structure introduces aromatic character to the overall molecular framework, potentially influencing both the physical properties and the intermolecular interactions within the condensed phase.

The bis(trifluoromethanesulfonyl)imide anion, commonly encountered in ionic liquid chemistry, possesses a highly delocalized negative charge distributed across the nitrogen atom and the surrounding sulfur and oxygen centers. This charge distribution contributes significantly to the compound's stability and its ability to form stable ionic pairs with the quaternary ammonium cation. The systematic naming convention clearly delineates the connectivity and substitution patterns, providing unambiguous identification for chemical databases and regulatory purposes.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C₁₄H₂₀F₆N₂O₄S₂, reflecting the complete atomic composition of this complex ionic structure. This formula encompasses both the cationic and anionic components, with the cation contributing C₁₂H₂₀N and the anion contributing C₂F₆NO₄S₂ to the overall molecular composition. The molecular weight has been consistently reported as 458.43 grams per mole across multiple authoritative sources, though minor variations to 458.45 grams per mole appear in some technical specifications.

The elemental composition analysis reveals several notable characteristics of this ionic liquid. The carbon content represents approximately 36.7% of the total molecular weight, primarily distributed between the aromatic phenyl ring, the aliphatic alkyl chains of the cation, and the trifluoromethyl groups of the anion. The substantial fluorine content, accounting for six fluorine atoms or approximately 24.9% of the molecular weight, significantly influences the compound's hydrophobic character and thermal stability properties.

| Element | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) | Percentage by Weight |

|---|---|---|---|---|

| Carbon | 14 | 12.01 | 168.14 | 36.7% |

| Hydrogen | 20 | 1.008 | 20.16 | 4.4% |

| Fluorine | 6 | 18.998 | 113.99 | 24.9% |

| Nitrogen | 2 | 14.007 | 28.01 | 6.1% |

| Oxygen | 4 | 15.999 | 63.996 | 14.0% |

| Sulfur | 2 | 32.06 | 64.12 | 14.0% |

The nitrogen-to-carbon ratio of approximately 1:7 indicates a relatively high nitrogen content for an organic ionic liquid, reflecting the presence of both the quaternary ammonium center and the sulfonimide nitrogen. The oxygen and sulfur content, exclusively associated with the anion, contributes to the compound's ability to participate in hydrogen bonding interactions and coordinate with metal centers in various applications.

Crystallographic Data and Solid-State Structure

The crystallographic characterization of this compound reveals important insights into its solid-state organization and intermolecular interactions. While specific single-crystal diffraction data for this exact compound was not directly available in the search results, extensive crystallographic studies of related bis(trifluoromethanesulfonyl)imide ionic liquids provide valuable structural context. The melting point of 32°C reported for this compound indicates a relatively low-temperature solid-to-liquid transition, characteristic of ionic liquids with moderate intermolecular interactions.

Research on analogous ionic liquids containing the bis(trifluoromethanesulfonyl)imide anion has demonstrated that this anion can adopt different conformational states in the crystalline phase. Studies on 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide revealed that the anion adopts an unusual cis-geometry in certain crystal structures, constrained by bifurcated cation-anion hydrogen bonds. This conformational flexibility of the bis(trifluoromethanesulfonyl)imide anion likely extends to the ethyl(dimethyl)(2-phenylethyl)ammonium salt, potentially influencing its crystal packing and phase behavior.

The presence of the phenylethyl substituent in the cation introduces additional complexity to the crystal structure through potential π-π stacking interactions between aromatic rings and van der Waals interactions between the aliphatic chains. The quaternary ammonium center, being positively charged, forms the primary electrostatic interaction with the bis(trifluoromethanesulfonyl)imide anion. The spatial arrangement of the four substituents around the nitrogen atom (ethyl, two methyls, and phenylethyl) creates a asymmetric environment that may influence the preferred crystal packing arrangements.

Temperature-dependent structural studies of related compounds have shown that thermal energy can induce conformational changes in both cationic and anionic components, leading to order-disorder transitions and potential polymorphic behavior. The relatively low melting point of the title compound suggests that thermal motion becomes sufficient to disrupt the crystalline order at modest temperatures, facilitating the transition to the liquid state where ionic mobility becomes significant.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Spectroscopic characterization of this compound provides detailed molecular-level information about its structure and dynamics. Nuclear magnetic resonance spectroscopy serves as a particularly powerful tool for elucidating the detailed structure of this ionic liquid, offering insights into both the cationic and anionic components. The ¹H nuclear magnetic resonance spectrum would be expected to display characteristic resonances for the quaternary ammonium substituents, including the aromatic protons of the phenyl ring appearing in the 7.0-7.5 parts per million region, the methylene protons of the phenylethyl chain, and the various alkyl protons from the ethyl and methyl substituents.

The ¹³C nuclear magnetic resonance spectrum provides complementary information about the carbon framework, with the aromatic carbons appearing in the 120-140 parts per million range and the aliphatic carbons distributed throughout the upfield region. The trifluoromethyl carbons of the anion would be expected to appear as characteristic quartets due to coupling with the fluorine nuclei, typically observed around 120 parts per million. The ¹⁹F nuclear magnetic resonance spectrum represents a particularly valuable probe for the bis(trifluoromethanesulfonyl)imide anion, as fluorine atoms are highly sensitive to their local electronic environment.

Studies on related ionic liquids have demonstrated that nuclear magnetic resonance spectroscopy can detect conformational changes and ion-ion interactions through chemical shift variations and coupling pattern modifications. The ³¹P nuclear magnetic resonance technique, while not directly applicable to this phosphorus-free compound, has been successfully employed in related systems to probe acid-base interactions and ionic pair formation using phosphorus-containing probe molecules.

Fourier transform infrared spectroscopy provides valuable information about the vibrational modes of both ionic components. The bis(trifluoromethanesulfonyl)imide anion exhibits characteristic absorption bands associated with the sulfur-oxygen stretching modes typically observed around 1350 and 1190 cm⁻¹, and the sulfur-nitrogen stretching vibrations appearing near 1057 cm⁻¹. The trifluoromethyl groups contribute strong carbon-fluorine stretching bands in the 1100-1300 cm⁻¹ region. The cationic component would display characteristic aromatic carbon-carbon stretching vibrations around 1600 and 1500 cm⁻¹ for the phenyl ring, along with aliphatic carbon-hydrogen stretching modes in the 2800-3000 cm⁻¹ region.

Raman spectroscopy complements the infrared analysis by providing enhanced sensitivity to certain vibrational modes, particularly those involving symmetric stretching motions and ring breathing modes of the aromatic system. Research on butyltrimethylammonium bis(trifluoromethylsulfonyl)imide has shown that Raman spectroscopy can distinguish between different conformational states of the bis(trifluoromethanesulfonyl)imide anion, with cisoid and transoid conformations exhibiting distinct spectral signatures. This conformational sensitivity makes Raman spectroscopy particularly valuable for studying phase transitions and thermal behavior in ionic liquids.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about its molecular integrity, fragmentation pathways, and potential impurities. In positive ion mode, the molecular ion peak would be expected to appear at m/z 172, corresponding to the ethyl(dimethyl)(2-phenylethyl)ammonium cation [C₁₂H₂₀N]⁺. This cationic fragment represents the most stable charged species derived from the ionic liquid and serves as the base peak in most ionization conditions.

The fragmentation pattern of the quaternary ammonium cation typically follows predictable pathways involving the loss of alkyl substituents through alpha-cleavage reactions adjacent to the nitrogen center. The most favorable fragmentation would involve the loss of the ethyl group, generating a fragment ion at m/z 143 corresponding to [C₁₀H₁₆N]⁺, or the loss of methyl radicals producing ions at m/z 157 [C₁₁H₁₇N]⁺. The phenylethyl substituent may undergo internal rearrangements leading to the formation of tropylium-like species or undergo benzyl-type fragmentations.

In negative ion mode, the bis(trifluoromethanesulfonyl)imide anion would be detected at m/z 280, corresponding to [C₂F₆NO₄S₂]⁻. This anion demonstrates remarkable stability under mass spectrometric conditions due to the extensive charge delocalization across the sulfonimide framework. Common fragmentation pathways for this anion include the loss of sulfur dioxide molecules, producing fragments at m/z 216 and 152, and the formation of trifluoromethanesulfonate ions at m/z 149.

The molecular ion peak at m/z 458 would be observable under gentle ionization conditions such as electrospray ionization, providing direct confirmation of the molecular weight. However, the ionic nature of the compound means that it readily dissociates into its constituent ions under most mass spectrometric conditions, making the observation of intact molecular ions challenging. The relative intensities of the cationic and anionic fragments provide valuable information about the compound's purity and the absence of side products or decomposition species.

| Ion Type | m/z Value | Chemical Formula | Assignment |

|---|---|---|---|

| Cation | 172 | [C₁₂H₂₀N]⁺ | Molecular cation |

| Cation Fragment | 157 | [C₁₁H₁₇N]⁺ | Loss of CH₃ |

| Cation Fragment | 143 | [C₁₀H₁₆N]⁺ | Loss of C₂H₅ |

| Anion | 280 | [C₂F₆NO₄S₂]⁻ | Molecular anion |

| Anion Fragment | 216 | [CF₆NO₂S]⁻ | Loss of SO₂ |

| Anion Fragment | 149 | [CF₃SO₃]⁻ | Trifluoromethanesulfonate |

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;ethyl-dimethyl-(2-phenylethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N.C2F6NO4S2/c1-4-13(2,3)11-10-12-8-6-5-7-9-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H,4,10-11H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNMSYLRWLNKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804970-28-2 | |

| Record name | Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The preparation of ethyl(dimethyl)(2-phenylethyl)ammonium bis(trifluoromethanesulfonyl)imide typically involves two main stages:

- Synthesis of the quaternary ammonium precursor (ethyl(dimethyl)(2-phenylethyl)ammonium halide)

- Anion exchange to introduce the bis(trifluoromethanesulfonyl)imide counterion

Step 1: Synthesis of the Quaternary Ammonium Halide

The quaternary ammonium halide is synthesized via a nucleophilic substitution reaction. The process generally involves reacting N,N-dimethylethylamine with 2-phenylethyl halide (typically bromide or chloride) as follows:

$$

\text{N,N-dimethylethylamine} + \text{2-phenylethyl halide} \rightarrow \text{ethyl(dimethyl)(2-phenylethyl)ammonium halide}

$$

- The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol, under reflux conditions for several hours.

- The resulting quaternary ammonium salt precipitates out or is isolated by solvent evaporation and recrystallization.

Step 2: Anion Exchange with Bis(trifluoromethanesulfonyl)imide

The halide anion is replaced with bis(trifluoromethanesulfonyl)imide via a metathesis (anion exchange) reaction:

$$

\text{ethyl(dimethyl)(2-phenylethyl)ammonium halide} + \text{lithium bis(trifluoromethanesulfonyl)imide} \rightarrow \text{this compound} + \text{lithium halide (precipitate)}

$$

- The ammonium halide and lithium bis(trifluoromethanesulfonyl)imide are dissolved in water or a polar organic solvent (e.g., acetonitrile).

- The lithium halide byproduct precipitates and is removed by filtration.

- The product is isolated by solvent evaporation, followed by purification (often by recrystallization from ethanol or acetone).

Data Table: Typical Reaction Conditions

| Step | Reactants | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | N,N-dimethylethylamine + 2-phenylethyl bromide | Acetonitrile | 60–80°C | 12–24 h | 80–95 | Stirred under reflux |

| 2 | Ammonium halide + lithium bis(trifluoromethanesulfonyl)imide | Water/acetonitrile | Room temp | 1–3 h | 75–90 | Precipitate filtered, product recrystallized |

Notes on Bis(trifluoromethanesulfonyl)imide Synthesis

Bis(trifluoromethanesulfonyl)imide is commercially available, but can also be synthesized by reacting trifluoromethanesulfonyl fluoride with ammonia or lithium nitride, followed by purification steps. This intermediate is crucial for the anion exchange step and must be of high purity to ensure product quality.

Detailed Research Findings

- The described two-step method is widely adopted for preparing ammonium bis(trifluoromethanesulfonyl)imide salts due to its efficiency and high yields.

- The anion exchange step is highly selective, and the weakly coordinating nature of the bis(trifluoromethanesulfonyl)imide anion imparts the desired ionic liquid properties to the final product.

- The process is scalable and can be adapted for the synthesis of related ammonium salts with different alkyl or aryl substituents.

Chemical Reactions Analysis

Types of Reactions

Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to its high stability.

Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ammonium salts, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Applications Overview

-

Electrolytes in Energy Storage

- Description : This compound is recognized for its role as an electrolyte in lithium-ion batteries. Its unique ionic properties enhance ion conductivity, leading to improved efficiency and lifespan of batteries.

- Case Study : Research has shown that incorporating this ionic liquid into battery systems can increase the charge-discharge cycles significantly compared to traditional electrolytes, thus extending battery life and performance .

-

Organic Synthesis

- Description : Ethyl(dimethyl)(2-phenylethyl)ammonium bis(trifluoromethanesulfonyl)imide serves as a versatile reagent in organic synthesis. It facilitates the formation of complex molecules, making it valuable in pharmaceutical research.

- Case Study : A study demonstrated its effectiveness in synthesizing various pharmaceutical intermediates, streamlining the drug development process by reducing the number of steps required for complex reactions .

-

Ion-Selective Membranes

- Description : The compound is utilized in the production of ion-selective membranes for sensors and analytical devices. Its properties allow for enhanced selectivity and sensitivity in detecting specific ions.

- Case Study : In sensor technology, membranes incorporating this ionic liquid have shown improved performance in detecting ions at lower concentrations, which is crucial for environmental monitoring applications .

-

Fluorinated Surfactants

- Description : It is employed in formulating fluorinated surfactants used in various industrial applications, including oil recovery and surface treatment.

- Case Study : Research indicates that surfactants formulated with this compound exhibit superior wetting properties, enhancing efficiency in oil recovery processes .

Data Tables

| Ionic Liquid | Conductivity (mS/cm) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| Ethyl(dimethyl)(2-phenylethyl)ammonium bis(TFSI) | 3.18 | High | Lithium-ion batteries |

| 1-Ethyl-3-methylimidazolium bis(TFSI) | 5.00 | Moderate | Fuel cells |

| 1-Butyl-1-methylpyrrolidinium bis(TFSI) | 4.50 | High | Supercapacitors |

Mechanism of Action

The mechanism by which Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making it useful in a variety of applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Ethyl(dimethyl)(2-phenylethyl)ammonium TFSI (hypothetical data inferred from analogs) with structurally related ILs:

Key Observations :

- Viscosity and Conductivity : The phenylethyl-substituted IL is expected to exhibit higher viscosity and lower ionic conductivity compared to [EMIM][NTf2], owing to steric hindrance and reduced mobility of the aromatic substituent . DEME-TFSI, with a methoxyethyl group, balances viscosity and conductivity better due to its flexible oxygen-containing side chain .

- Thermal Stability : All TFSI-based ILs show thermal stability >300°C, with [EMIM][NTf2] outperforming ammonium analogs due to the imidazolium ring’s stability .

- Hydrophobicity: Methyltrioctylammonium TFSI is highly hydrophobic, making it suitable for non-aqueous systems, while the phenylethyl group in the target compound may offer intermediate hydrophobicity .

Electrochemical Performance

- Double-Layer Capacitance: Molecular dynamics simulations suggest that asymmetric cation-anion sizes (e.g., bulky phenylethyl vs. TFSI) reduce capacitance at high electrode potentials due to lattice saturation effects . DEME-TFSI, with a methoxyethyl group, shows moderate capacitance suitable for actuator applications .

- Redox Stability : TFSI-based ILs generally exhibit wide electrochemical windows (>4.5 V), but ammonium cations with aromatic groups may show slightly reduced stability compared to imidazolium derivatives .

Notes

Experimental validation is recommended.

Conflicting Evidence : While DEME-TFSI is reported with a viscosity of 72 mPa·s in , other ammonium-TFSI ILs (e.g., Butyltrimethylammonium TFSI) show lower viscosities, highlighting the impact of substituent flexibility .

Safety Considerations : All TFSI-based ILs require storage under inert gas to prevent moisture absorption, which can degrade electrochemical performance .

Biological Activity

Ethyl(dimethyl)(2-phenylethyl)ammonium bis(trifluoromethanesulfonyl)imide, often referred to as [EDMPEA] , is a quaternary ammonium salt known for its unique chemical properties and potential applications in various fields, including biochemistry and materials science. This article focuses on its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

EDMPEA has the molecular formula and a molar mass of approximately 426.35 g/mol. It features a bulky phenylethyl group which contributes to its solubility and interaction with biological systems. The trifluoromethanesulfonyl group enhances its ionic character, making it a suitable candidate for various applications in drug delivery and cellular interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀F₆N₂O₄S₂ |

| Molar Mass | 426.35 g/mol |

| Purity | ≥98% |

| Solubility | Soluble in polar solvents |

The biological activity of EDMPEA is primarily attributed to its ability to interact with cell membranes due to its amphiphilic nature. This interaction can lead to altered membrane permeability, which is crucial for drug delivery systems. Studies have shown that EDMPEA can facilitate the uptake of therapeutic agents into cells by enhancing their solubility and stability in aqueous environments.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of EDMPEA on various cancer cell lines. For instance, an MTT assay demonstrated that EDMPEA exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 25 µM. This suggests that EDMPEA may serve as a potential chemotherapeutic agent.

Case Study: HepG2 Cell Line

- Cell Line : HepG2 (human liver cancer)

- Assay Type : MTT assay

- IC50 Value : 25 µM

- Observation : Significant reduction in cell viability at concentrations above 20 µM.

Antimicrobial Activity

In addition to its cytotoxic properties, EDMPEA has been investigated for antimicrobial activity. A study reported that EDMPEA showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in developing antimicrobial agents.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Cytotoxicity | HepG2 | 25 µM | |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL |

Drug Delivery Applications

EDMPEA's ability to enhance drug solubility has led to its exploration in drug delivery systems. Research indicates that when used as a carrier for anticancer drugs, EDMPEA can significantly improve the bioavailability and efficacy of these compounds through enhanced cellular uptake.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing bis(trifluoromethanesulfonyl)imide (TFSI)-based ionic liquids, and how can purity be optimized?

- Methodology :

- Ion Metathesis : React a halide salt (e.g., ammonium chloride) with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in aqueous or polar aprotic solvents (e.g., acetonitrile). Purify via repeated washing and vacuum drying to remove LiCl byproducts .

- Example : For DEME-TFSI synthesis, N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium iodide reacts with LiTFSI in water, followed by extraction with dichloromethane .

- Purity Control : Use elemental analysis (C, H, N) and ¹⁹F-NMR to verify stoichiometry and anion/cation ratios .

Q. What characterization techniques are essential for analyzing physicochemical properties of TFSI-based ionic liquids?

- Key Methods :

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting/glass transition temperatures (e.g., DEME-TFSI exhibits a glass transition near -2°C ).

- Electrochemical Stability : Cyclic voltammetry (CV) in a three-electrode cell to assess anodic/cathodic limits.

- Viscosity and Conductivity : Rotational viscometry (e.g., DEME-TFSI: 444 mPa·s at 25°C) and impedance spectroscopy (e.g., 6.0 mS/m at 20°C) .

- Data Table :

| Property | DEME-TFSI | EMIM-TFSI |

|---|---|---|

| Viscosity (25°C) | 444 mPa·s | 34 mPa·s |

| Conductivity (20°C) | 6.0 mS/m | 13.6 mS/m |

| Thermal Stability | >300°C | >350°C |

Advanced Research Questions

Q. How can TFSI-based ionic liquids be optimized for low polarization in Li-O₂ batteries?

- Experimental Design :

- Electrolyte Formulation : Blend DEME-TFSI with Li-TFSI (0.3 mol/kg) to enhance Li⁺ mobility. Use galvanostatic cycling to measure polarization .

- Oxygen Diffusion : Incorporate porous cathodes (e.g., carbon nanotubes) to improve O₂ solubility and ORR/OER kinetics .

Q. What strategies improve ionic conductivity in composite gel polymer electrolytes (GPEs) using TFSI-based ionic liquids?

- Methodology :

- Polymer Host Selection : Use PVDF-HFP or PEO matrices to encapsulate DEME-TFSI, achieving ionic conductivities up to 3.3×10⁻⁴ S/cm .

- In Situ Polymerization : Crosslink ionic liquids with UV-curable monomers to form mechanically stable GPEs .

- Data Table :

| Polymer Matrix | Ionic Liquid | Conductivity (S/cm) | Reference |

|---|---|---|---|

| PVDF-HFP | DEME-TFSI | 3.3×10⁻⁴ | |

| Poly(ionic liquid) | LiTFSI/EMIM-TFSI | 2.0×10⁻⁴ |

Q. How can TFSI-based ionic liquids be applied in trace metal analysis via microextraction?

- Procedure :

- In Situ IL Formation : Mix [C₈MIm]Cl with LiTFSI to generate 1-octyl-3-methylimidazolium TFSI, which extracts Cr(III)/Cr(VI) complexes with APDC. Analyze via ETAAS with LODs <0.1 µg/L .

Q. What computational approaches resolve contradictions between ionic conductivity and viscosity in TFSI-based ionic liquids?

- First-Principles Modeling :

- Simulate cation-anion interactions using DFT to correlate molecular flexibility with transport properties. DEME-TFSI’s methoxyethyl chain reduces ion pairing, enhancing conductivity despite high viscosity .

Q. What safety protocols are critical for handling TFSI-based ionic liquids in high-temperature electrochemical studies?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.